molecular formula C10H12N2O B8501185 (S)-2-(1-methoxyethyl)-1H-benzo[d]imidazole

(S)-2-(1-methoxyethyl)-1H-benzo[d]imidazole

Cat. No. B8501185
M. Wt: 176.21 g/mol
InChI Key: SCNIZJJJBSCYAV-ZETCQYMHSA-N
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Patent
US04782050

Procedure details

To a solution of 4.05 g of 1-hydroxyethylbenzimidazole in 25 ml of dimethylformamide was added 1.2 g of 50% sodium hydride in oil, and the mixture stirred for 30 minutes. Methyl iodide (3.55 g) was added and the reaction mixture stirred at room temperature overnight. Water (200 ml) was added and the product extracted with ethyl acetate. The extracts were combined, dried and concentrated to an oil which was chromatographed on 130 g of silica gel using 5% methanol in chloroform as the eluent to give 2.36 g of brown oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[NH:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:3].[H-].[Na+].[CH3:15]I.O>CN(C)C=O>[CH3:15][O:1][CH:2]([C:4]1[NH:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[N:5]=1)[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
4.05 g
Type
reactant
Smiles
OC(C)C=1NC2=C(N1)C=CC=C2
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.55 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on 130 g of silica gel using 5% methanol in chloroform as the eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04782050

Procedure details

To a solution of 4.05 g of 1-hydroxyethylbenzimidazole in 25 ml of dimethylformamide was added 1.2 g of 50% sodium hydride in oil, and the mixture stirred for 30 minutes. Methyl iodide (3.55 g) was added and the reaction mixture stirred at room temperature overnight. Water (200 ml) was added and the product extracted with ethyl acetate. The extracts were combined, dried and concentrated to an oil which was chromatographed on 130 g of silica gel using 5% methanol in chloroform as the eluent to give 2.36 g of brown oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[NH:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:3].[H-].[Na+].[CH3:15]I.O>CN(C)C=O>[CH3:15][O:1][CH:2]([C:4]1[NH:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[N:5]=1)[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
4.05 g
Type
reactant
Smiles
OC(C)C=1NC2=C(N1)C=CC=C2
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.55 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on 130 g of silica gel using 5% methanol in chloroform as the eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.